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Compound of Interest

Compound Name: (-)-Cyclopenol

Cat. No.: B7765546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

for the natural product (-)-Cyclopenol. It is intended to serve as a comprehensive resource for

researchers in natural product chemistry, medicinal chemistry, and drug development. This

document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data in a structured format, alongside representative experimental protocols for data

acquisition.

Core Spectroscopic and Spectrometric Data
(-)-Cyclopenol, a benzodiazepine alkaloid, possesses a unique spiro-oxirane structure. Its

characterization relies heavily on modern spectroscopic techniques. As enantiomers exhibit

identical NMR spectra, the data for the synthetically more accessible (+)-Cyclopenol is

presented here and is directly applicable to (-)-Cyclopenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data are crucial for the structural elucidation of (-)-Cyclopenol. The

following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling

constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for (+)-Cyclopenol
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Position
Chemical Shift (δ)
ppm

Multiplicity J (Hz)

6 7.15 m

7 7.16 m

8 7.56 m

9 7.17 m

10 4.08 s

14 6.15 t 1.8

16 6.70 dd 7.7, 1.8

17 7.01 dd 7.7, 7.7

18 6.11 d 7.7

19 (N-CH₃) 3.19 s

Table 2: ¹³C NMR Spectroscopic Data for (+)-Cyclopenol
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Position Chemical Shift (δ) ppm

2 168.7

3 71.7

5 168.4

6 132.2

7 126.1

8 134.0

9 122.3

10 65.9

11 136.5

12 128.0

13 133.5

14 113.8

15 158.4

16 117.0

17 130.3

18 118.5

19 (N-CH₃) 31.7

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) provides accurate mass measurements,

confirming the elemental composition of (-)-Cyclopenol. Tandem mass spectrometry (MS/MS)

reveals characteristic fragmentation patterns useful for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for (-)-Cyclopenol
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Ion Calculated m/z Observed m/z

[M+H]⁺ 311.1026 311.1028

[M+Na]⁺ 333.0846 333.0865

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for (-)-Cyclopenol
([M+Na]⁺ Precursor at m/z 333.0865)

Collision Energy (V) Fragment Ion m/z Relative Abundance (%)

10 276.0602 100

10 255.0842 21.23

10 257.0210 18.46

20 176.9825 100

20 257.0663 99.66

20 179.9622 71.08

20 274.1757 69.90

Experimental Protocols
The following sections detail representative methodologies for the acquisition of NMR and LC-

MS/MS data for (-)-Cyclopenol, based on standard practices for the analysis of fungal

metabolites.

NMR Spectroscopy Protocol
1. Sample Preparation:

Accurately weigh 5-10 mg of purified (-)-Cyclopenol.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-

d₆, chloroform-d, or DMSO-d₆) in a clean vial.
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Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of at least 4 cm.

2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher,

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, depending on sample concentration.

2D NMR (COSY, HSQC, HMBC):

Utilize standard pulse programs and optimize parameters according to the instrument

manufacturer's recommendations.

3. Data Processing:
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Apply an exponential window function to the Free Induction Decay (FID) before Fourier

transformation.

Manually phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., acetone-d₆ at δH 2.05

and δC 29.84, 206.26).

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Protocol
1. Sample Preparation:

Prepare a stock solution of purified (-)-Cyclopenol in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase

composition.

Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography:

Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would be to start at 5-10% B, increase to 95-100% B over 10-15

minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.
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Injection Volume: 1-5 µL.

3. Mass Spectrometry:

Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.0-4.0 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Temperature: 350-450 °C.

MS¹ Scan Range: m/z 100-1000.

MS/MS:

Precursor Ion Selection: Isolate the [M+H]⁺ or [M+Na]⁺ ion of (-)-Cyclopenol.

Collision Energy: Varies depending on the instrument and desired fragmentation (e.g., 10-

40 eV).

Collision Gas: Argon or Nitrogen.

Data Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of

spectroscopic and spectrometric data for a natural product like (-)-Cyclopenol.
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Caption: Workflow for Spectroscopic Analysis of (-)-Cyclopenol.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
(-)-Cyclopenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7765546#spectroscopic-data-nmr-mass-
spectrometry-of-cyclopenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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